Cas no 78525-36-7 (Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-chloro-)

Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-chloro- structure
78525-36-7 structure
Product Name:Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-chloro-
CAS No:78525-36-7
MF:C26H16Cl4
MW:470.21724319458
CID:580469
PubChem ID:345848
Update Time:2025-04-19

Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene
    • 1,1,2,2-tetrakis(4-chlorophenyl)ethene
    • AC1L83NT
    • NSC403645
    • tetrakis-(4-chloro-phenyl)-ethene
    • tetrakis(4-chlorophenyl)ethylene
    • Tetrakis-(4-chlor-phenyl)-aethen
    • tetrakis(p-chlorophenyl)ethylene
    • Tetrakis(4-chlorophenyl)ethene
    • C26H16Cl4
    • NSC 403645
    • DTXSID70323354
    • 78525-36-7
    • NSC-403645
    • CS-0379222
    • 1-chloro-4-[1,2,2-tris(4-chlorophenyl)vinyl]benzene
    • Benzene,1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-chloro-
    • Inchi: 1S/C26H16Cl4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H
    • InChI Key: QKNWDMAINNAYLQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)/C(/C1C=CC(=CC=1)Cl)=C(/C1C=CC(=CC=1)Cl)\C1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 468.00088
  • Monoisotopic Mass: 468.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.33
  • Boiling Point: 526.8°Cat760mmHg
  • Flash Point: 261.7°C
  • Refractive Index: 1.652
  • PSA: 0
  • LogP: 9.30760
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